molecular formula C17H15ClN4O2 B5499837 N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No. B5499837
M. Wt: 342.8 g/mol
InChI Key: XPRWDBCCFHLEQF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as CMU, is a chemical compound that has been extensively studied for its potential use in scientific research. CMU belongs to the class of urea derivatives and is known to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant properties by reducing the frequency and severity of seizures in animal models. N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been shown to have anxiolytic and antidepressant properties, reducing anxiety and depression in animal models. N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its reproducibility. The synthesis of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been well-established, making it easy to obtain in large quantities. N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is also stable and has a long shelf-life, making it an ideal choice for long-term studies. However, one of the limitations of using N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is its potential toxicity. N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to be toxic at high doses, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One area of research is the potential use of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new derivatives of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea with improved pharmacological properties. Finally, the mechanism of action of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea needs to be further elucidated to fully understand its potential therapeutic effects.
Conclusion:
In conclusion, N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits a wide range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant properties. The synthesis of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been well-established, making it a popular choice for lab experiments. However, caution should be taken when handling this compound due to its potential toxicity. There are several future directions for the study of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, including its potential use in the treatment of neurodegenerative diseases and the development of new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction of 4-chloroaniline with 4-methylphenyl isocyanate to form N-(4-chlorophenyl)-N'-[3-(4-methylphenyl)urea]. This intermediate is then reacted with glyoxal to form the final product, N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. The synthesis of N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been well-established and is reproducible, making it a popular choice for scientific research.

Scientific Research Applications

N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant properties. N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-2-4-12(5-3-11)16-21-15(24-22-16)10-19-17(23)20-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRWDBCCFHLEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

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